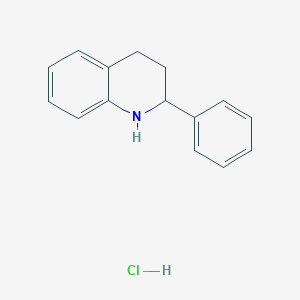

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

説明

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

作用機序

Target of Action

Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25, a complex that leads to the hyperphosphorylation of tau . This complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .

Mode of Action

For instance, they can inhibit the formation of the CDK5/p25 complex, thereby preventing the hyperphosphorylation of tau .

Biochemical Pathways

Tetrahydroquinoline derivatives have been associated with the inhibition of the cdk5/p25 complex, which leads to the hyperphosphorylation of tau . This suggests that these compounds may play a role in the regulation of tau phosphorylation pathways.

Pharmacokinetics

The study of similar tetrahydroquinoline derivatives could provide insights into the potential adme properties of this compound .

Result of Action

The inhibition of the cdk5/p25 complex by tetrahydroquinoline derivatives can prevent the hyperphosphorylation of tau . This could potentially alleviate the symptoms of neurodegenerative diseases involving tau protein.

生化学分析

Biochemical Properties

It is known that THIQ based compounds, including 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that THIQ based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects may include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that THIQ based compounds can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method is the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions . Another approach involves the enantioselective synthesis using a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using supported metal catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

化学反応の分析

Types of Reactions

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced under hydrogenation conditions to form different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Palladium or other metal catalysts under hydrogenation conditions.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Potential

The compound is part of a larger family of tetrahydroquinolines, which have been extensively studied for their diverse pharmacological properties. Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including:

- Antimicrobial Activity : Tetrahydroquinolines have shown effectiveness against various bacterial pathogens, making them candidates for antibiotic development .

- Neuroprotective Effects : Some derivatives are being investigated for their potential to protect neurons in conditions such as Alzheimer's disease and ischemic damage .

- Anticancer Properties : Certain tetrahydroquinoline derivatives have demonstrated activity against cancer cell lines, suggesting potential as anticancer agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

- Domino Reactions : These reactions involve multiple steps occurring in a single process, allowing for efficient synthesis of complex molecules. Recent studies highlight the utility of domino reactions in producing tetrahydroquinolines with high yields .

- Chiral Synthesis : Methods for producing optically pure forms of tetrahydroquinolines have been developed, enhancing their applicability in pharmaceuticals where stereochemistry is critical .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Applications

A study highlighted the neuroprotective properties of certain tetrahydroquinoline derivatives, demonstrating their ability to reduce neuronal death following ischemic events. The mechanism involves the modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .

類似化合物との比較

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities but different structural features.

1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it valuable for various applications .

生物活性

2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and structure-activity relationship (SAR) studies.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth. One compound demonstrated significant antiproliferative activity at micromolar concentrations and induced oxidative stress leading to autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway . This suggests that derivatives of tetrahydroquinoline may serve as promising leads for anticancer drug development.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. They exhibit the ability to inhibit dopamine release induced by methamphetamine, indicating a potential role in treating drug addiction and neurodegenerative disorders . The inhibition of dopamine release is crucial as it may help mitigate the neurotoxic effects associated with excessive dopamine levels.

Structure-Activity Relationship (SAR)

The SAR studies of tetrahydroquinoline compounds reveal critical insights into how modifications influence biological activity. For example, various substitutions at different positions on the tetrahydroquinoline ring have been shown to impact potency against specific targets. A review indicated that certain substituents enhanced the inhibitory effects on bacterial strains while others were less effective .

Table 1: Summary of SAR Findings on Tetrahydroquinoline Derivatives

| Compound | Substituent | Activity | IC50 (µM) |

|---|---|---|---|

| 20d | N-(3-fluorophenyl)carbamate | Antiproliferative in CRC | Micromolar |

| 42a | 4-Chloro | Moderate potency against bacteria | <30 |

| 42f | Benzyl | Reduced activity compared to phenyl | >40 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Oxidative Stress Induction : Compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis.

- Dopamine Release Inhibition : By inhibiting methamphetamine-induced dopamine release, these compounds may protect against neurotoxicity.

- Cell Migration and Inflammation Modulation : Some derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory mediators in activated microglial cells .

Case Studies

Several case studies have illustrated the therapeutic potential of tetrahydroquinoline derivatives:

- Colorectal Cancer : A study demonstrated that specific tetrahydroquinolinones inhibited CRC cell proliferation by inducing oxidative stress and altering protein expression related to cell survival and metastasis .

- Neuroprotection : Research indicated that certain tetrahydroquinolines could mitigate neuroinflammation and protect neuronal cells from damage caused by inflammatory stimuli .

特性

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-9,15-16H,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHKFRIVZVHEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108716-07-0 | |

| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。